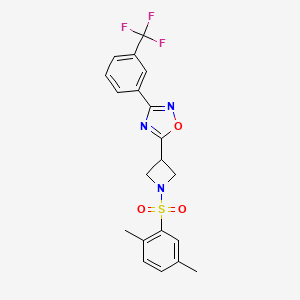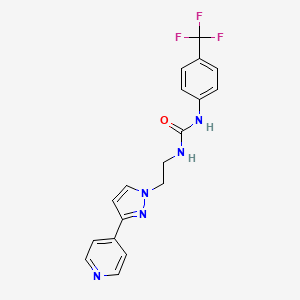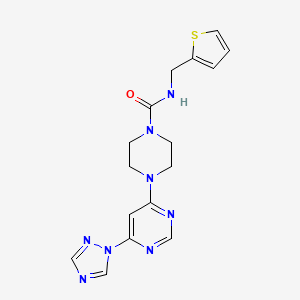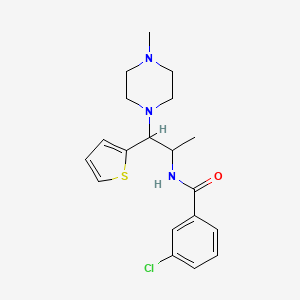![molecular formula C20H20N2O4 B2707619 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-59-2](/img/structure/B2707619.png)
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with potential applications across various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its specific reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis of 2,3-dimethoxybenzoic acid from 2,3-dimethoxytoluene through oxidation using an oxidizing agent like potassium permanganate.
Step 2: : Conversion of 2,3-dimethoxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride.
Step 3: : Reaction of the resulting acid chloride with 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under controlled conditions to form the desired amide.
Industrial Production Methods
The industrial production might employ continuous flow reactors for enhanced control over reaction parameters, ensuring higher yields and purity.
Use of catalysts to optimize reaction rates and minimize by-product formation.
化学反应分析
Types of Reactions
Oxidation: : The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: : The ketone group can be reduced to an alcohol under mild conditions using reducing agents like sodium borohydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, which can modify the compound's functional groups and reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: : Formation of carboxylic acids from methoxy groups.
Reduction: : Formation of alcohols from the ketone group.
Substitution: : Various substituted aromatic derivatives depending on the substituents introduced.
科学研究应用
Chemistry
Used as a precursor or intermediate in organic synthesis.
Study of reaction mechanisms and pathways.
Biology
Potential pharmacological activities due to its complex structure.
Exploration as a molecular probe in biochemical assays.
Medicine
Investigated for therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
Used in the development of specialty chemicals.
作用机制
Mechanism
Interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways.
The methoxy and ketone groups can form hydrogen bonds or hydrophobic interactions with target proteins, altering their activity.
Molecular Targets and Pathways
Enzymes involved in metabolic pathways.
Receptors on cell membranes that mediate signaling pathways.
相似化合物的比较
Comparison
Compared to similar benzamide derivatives, 2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits unique reactivity due to its specific functional groups.
Similar compounds might include:
2,3-dimethoxybenzamide
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
4-methoxybenzamide derivatives
属性
IUPAC Name |
2,3-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-5-3-4-15(19(16)26-2)20(24)21-14-10-12-6-7-17(23)22-9-8-13(11-14)18(12)22/h3-5,10-11H,6-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPGIXPQIVAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)
![N-cycloheptyl-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2707543.png)
![spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid](/img/structure/B2707544.png)
![4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2707545.png)
![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)

![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)

![N-[2-(4-FLUORO-3-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2707559.png)
